Lupulone C

概要

説明

Lupulone C is an organic chemical compound with the molecular formula C26H38O4. It is a yellow powder historically used in beer brewing due to its presence in hops (Humulus lupulus). This compound is one of the beta acids found in hops resin, contributing to the bitter taste, smell, and foam stability of beer. It also possesses antimicrobial properties, making it a natural alternative to antibiotics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lupulone C involves the alkenylation of 2-acylcyclohexane-1,3,5-triones with bromides and liquid ammonia in ether as a base, yielding 4,6,6-trialkenyl derivatives (beta acids) . This method is efficient and allows for the production of this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of hops resin, followed by purification processes to isolate the beta acids. The hops are harvested, dried, and then subjected to solvent extraction to obtain the resin. The resin is further processed to separate the alpha and beta acids, with this compound being one of the primary beta acids extracted .

化学反応の分析

Oxidation Reactions

Lupulone C is highly susceptible to oxidation, which impacts its stability and biological activity.

Reactivity with Free Radicals

-

1-Hydroxyethyl Radicals : this compound reacts rapidly with 1-hydroxyethyl radicals (- CH(CH₃)OH), with bimolecular rate constants near diffusion control () . This reaction forms hydroxylated derivatives and 1-hydroxyethyl adducts, identified via LC-ESI-IT-MS/MS and orbitrap FT-MS .

-

Mechanism : The prenyl side chains (rather than the triketone core) serve as primary reaction sites due to their electron-rich nature .

Oxidative Decomposition

-

Oxidation leads to decomposition, diminishing its antimicrobial properties .

-

Key Oxidizing Agents : Hydrogen peroxide () and potassium permanganate () are commonly used .

Reduction Reactions

Reduction modifies this compound’s functional groups, altering its bioactivity.

Reducing Agents

-

Sodium Borohydride (NaBH4NaBH_4NaBH4) : Reduces ketone groups to secondary alcohols.

-

Lithium Aluminum Hydride (LiAlH4LiAlH_4LiAlH4) : Achieves deeper reduction but requires anhydrous conditions.

Substitution Reactions

Substitution occurs at the prenyl or acyl groups, enabling derivatization for structure-activity studies.

Halogenation

-

Bromine () or chlorine () under controlled conditions introduces halogens to the prenyl side chains .

Prenylation

-

Triprenylation : A key step in this compound synthesis involves three consecutive prenylations of acylphloroglucinol derivatives using prenyl bromide () in water/KOH .

Cyclization Reactions

This compound undergoes oxidative cyclization to form chromenone derivatives, simplifying structural analysis.

6π-Electrocyclization

-

Reagents : TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and (diacetoxyiodo)benzene in THF at −78°C .

-

Products : Dihydrochromen-7-ones (e.g., machuone), confirmed via X-ray crystallography and NMR .

Stability and Degradation

-

Thermal Stability : Stable under vacuum at 60°C but decomposes in the presence of oxidizing agents .

-

pH Effects : Reactivity with 1-hydroxyethyl radicals is pH-independent .

Mechanistic Insights

-

Antimicrobial Activity : Disruption of bacterial membranes via hydrophobic prenyl interactions .

-

Apoptosis Induction : Activation of Fas/TRAIL death receptors in cancer cells .

This compound’s reactivity underpins its applications in brewing, antimicrobial formulations, and medicinal chemistry. Further studies on its derivatives could enhance stability and therapeutic potential .

科学的研究の応用

Lupulone, a prenylated phloroglucinol and major bitter acid from hops (Humulus lupulus L.), has garnered interest for its potential health benefits and diverse biological activities. Scientific research has explored lupulone's applications, particularly its anti-cancer, anti-inflammatory, antioxidative, and antimicrobial properties.

Scientific Research Applications

Antimicrobial Properties

Studies indicate that lupulone has antibacterial and antifungal properties. Research demonstrates its effectiveness against foodborne pathogens such as Staphylococcus aureus and Escherichia coli, and it may possess antifungal activity against Candida albicans. In a chick gastrointestinal colonization model, lupulone administered through water inhibited gastrointestinal levels of inoculated pathogenic Clostridium perfringens . Specifically, lupulone significantly lowered C. perfringens counts in the jejunal and caecal sampling sites across all tested dosages .

Anti-inflammatory and Antioxidant Properties

Lupulone exhibits anti-inflammatory and antioxidant properties in cell cultures. It may reduce inflammation by inhibiting enzymes involved in the inflammatory process, and its antioxidant activity suggests potential benefits in preventing oxidative stress-related diseases.

Anti-Cancer Properties

Preliminary research suggests that lupulone may have anti-cancer properties. Studies have shown its ability to induce cell death in some cancer cell lines. Lupulones up-regulate the expression of Fas receptor (Fas) and Fas ligand (FasL) as well as TNF-related apoptosis inducing ligand (TRAIL)-R1 (DR4) and -R2 (DR5) receptor proteins . In vivo studies showed that lupulones reduced the number of preneoplastic lesions and tumors in the colon of rats . Lupulone also induced a concentration-dependent inhibition of human umbilical vein endothelial cells (HUVEC) proliferation and chemotaxis . It significantly reduced closed capillary-like structures in Matrigel, indicating an inhibitory effect on neovascularisation . In mice, lupulone reduced new vessel formation by 50% in matrigel plugs implanted under the skin . Lupulone can activate TRAIL-death signaling pathways, even in TRAIL-resistant cancer cells, highlighting its potential for cancer prevention and therapy .

Other Potential Applications

Lupulone's applications extend beyond brewing into various fields. Scientific research is exploring lupulone's potential applications in other areas, including neuroprotective effects.

作用機序

Lupulone C exerts its effects through several mechanisms:

Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.

Anticancer Activity: Induces apoptosis in cancer cells by activating Fas and TRAIL death receptor signaling pathways.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

類似化合物との比較

Lupulone C is part of the beta acids group found in hops, which also includes colupulone, adlupulone, and pre-/post-lupulone . Compared to these compounds, this compound is unique due to its specific molecular structure and higher reactivity towards oxidation. This makes it particularly effective as an antimicrobial agent and a potential candidate for various therapeutic applications .

Similar Compounds

- Colupulone

- Adlupulone

- Pre-lupulone

- Post-lupulone

- Humulones (alpha acids)

This compound stands out due to its potent biological activities and its historical significance in the brewing industry.

生物活性

Lupulone C, a bioactive compound derived from hops (Humulus lupulus), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications. The findings are supported by data tables and case studies from various research sources.

Overview

This compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of several pathogenic strains, including Staphylococcus aureus, Mycobacterium tuberculosis, and Clostridium perfringens.

Minimum Inhibitory Concentrations (MICs)

The effectiveness of this compound is often quantified using Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values against various bacterial strains:

| Bacterial Strain | MIC (μg/ml) at pH 5-6 | MIC (μg/ml) at pH 7-8 |

|---|---|---|

| Staphylococcus aureus | 1.56 | 1.56 |

| Mycobacterium tuberculosis | 15 | 25 |

| Mycobacterium phlei | 40 | 50 |

| Clostridium perfringens | Not specified | 100 |

These results indicate that this compound is particularly effective at lower pH levels, enhancing its antibacterial activity against certain pathogens .

The antibacterial mechanisms of this compound involve interference with bacterial cell membranes. It disrupts the phosphoenolpyruvate (PEP) system in Gram-positive bacteria, leading to membrane leakage and inhibition of essential cellular processes such as respiration and protein synthesis .

Furthermore, this compound's ability to act as an ionophore allows it to facilitate ion transport across biological membranes, which may contribute to its antibacterial effects .

In Vitro Studies

In a study assessing the antibacterial properties of hop compounds, this compound demonstrated potent activity against S. aureus with an MIC of 1.56 μg/ml. The study highlighted a negative correlation between pH and antibacterial efficacy, suggesting that lower pH levels enhance the compound's effectiveness .

In Vivo Studies

Despite promising in vitro results, in vivo studies revealed limitations in the efficacy of this compound. Mice challenged with Streptococcus pyogenes showed no survival when treated with this compound intraperitoneally, indicating that its antibiotic effect may be significantly diminished in living organisms .

Anticholinesterase Activity

Recent research has also explored the anticholinesterase activity of this compound, indicating potential applications in treating neurodegenerative diseases. The compound was found to inhibit acetylcholinesterase effectively, suggesting it could help manage conditions like Alzheimer's disease .

Anti-inflammatory Properties

Additionally, this compound has been studied for its anti-inflammatory properties. It inhibits nitric oxide production, which is crucial for reducing inflammation in various conditions . This activity further underscores its potential therapeutic applications beyond antimicrobial effects.

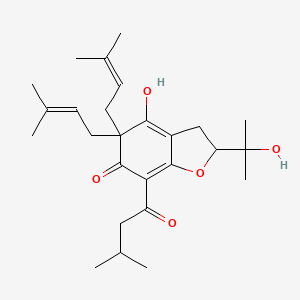

特性

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-(3-methylbutanoyl)-5,5-bis(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-15(2)9-11-26(12-10-16(3)4)23(28)18-14-20(25(7,8)30)31-22(18)21(24(26)29)19(27)13-17(5)6/h9-10,17,20,28,30H,11-14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUJFSCSONDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。